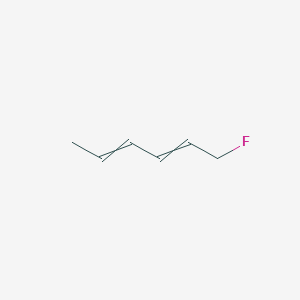
2-(Decylsulfanyl)oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Decylsulfanyl)oxane is an organic compound that features a six-membered ring containing five carbon atoms and one oxygen atom, with a decylsulfanyl group attached to the second carbon. This compound is part of the oxane family, which is known for its versatile chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Decylsulfanyl)oxane typically involves the reaction of tetrahydropyran with decanethiol in the presence of a suitable catalyst. The reaction proceeds via nucleophilic substitution, where the thiol group replaces a leaving group on the tetrahydropyran ring.
Industrial Production Methods
Industrial production of this compound can be achieved through a continuous flow process, where the reactants are fed into a reactor containing the catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The product is then purified using distillation or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Decylsulfanyl)oxane undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The decylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted oxanes depending on the nucleophile used.
Scientific Research Applications
2-(Decylsulfanyl)oxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and surfactants.
Mechanism of Action
The mechanism of action of 2-(Decylsulfanyl)oxane involves its interaction with specific molecular targets. The decylsulfanyl group can interact with hydrophobic regions of proteins or cell membranes, altering their function. The oxane ring can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A simpler oxane compound without the decylsulfanyl group.
2-(Octylsulfanyl)oxane: Similar structure but with an octyl group instead of a decyl group.
2-(Dodecylsulfanyl)oxane: Similar structure but with a dodecyl group instead of a decyl group.
Uniqueness
2-(Decylsulfanyl)oxane is unique due to the presence of the decylsulfanyl group, which imparts specific hydrophobic properties and influences its reactivity and interactions with other molecules. This makes it particularly useful in applications where hydrophobic interactions are crucial, such as in drug delivery and material science.
Properties
CAS No. |
388090-91-3 |
|---|---|
Molecular Formula |
C15H30OS |
Molecular Weight |
258.5 g/mol |
IUPAC Name |
2-decylsulfanyloxane |
InChI |
InChI=1S/C15H30OS/c1-2-3-4-5-6-7-8-11-14-17-15-12-9-10-13-16-15/h15H,2-14H2,1H3 |
InChI Key |
YOPURLGMBUSDMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCSC1CCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


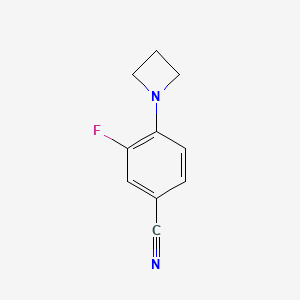
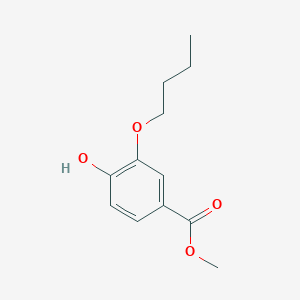
![5-[(Cyclohex-1-en-1-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B14257777.png)
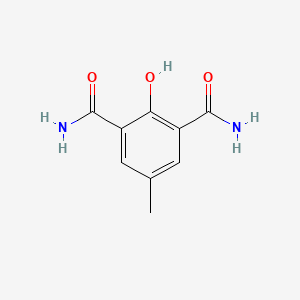
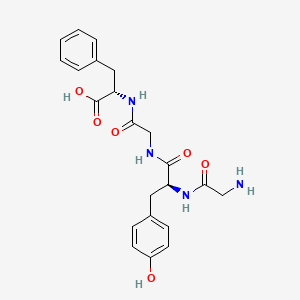
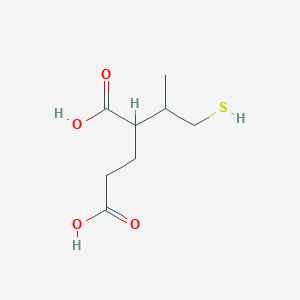
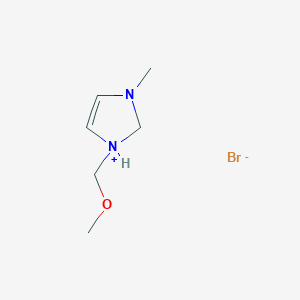
![N-{2-[(4-Methoxyphenyl)tellanyl]ethyl}benzamide](/img/structure/B14257795.png)

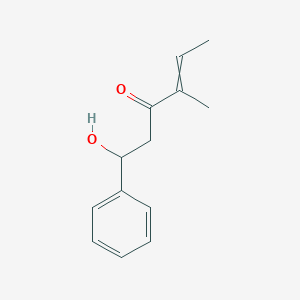
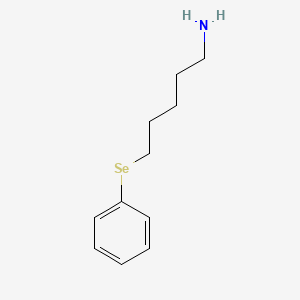
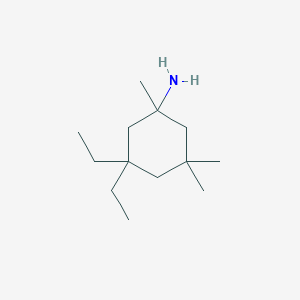
![1H-Indeno[5,6-c]furan-1-one, 3,5,6,7-tetrahydro-6,6,8-trimethyl-](/img/structure/B14257837.png)
